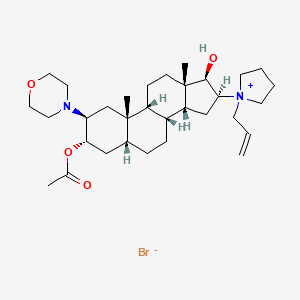

3-Acetyl-17-deacetyl Rocuronium Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-17-deacetyl Rocuronium Bromide: is a chemical compound with the molecular formula C32H53N2O4.Br and a molecular weight of 609.68 g/mol . It is an impurity of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in anesthesia . This compound is significant in the field of neurology research and analytical standards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide involves multiple steps. The process begins with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . This is followed by the in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol . The epoxide ring is then opened using morpholine, and subsequent selective acetylation results in the formation of the 17-acetoxy derivative . Finally, the reaction with allyl bromide produces Rocuronium Bromide .

Industrial Production Methods: The industrial production of Rocuronium Bromide, and by extension its impurities like this compound, involves scalable and efficient processes that avoid the use of column chromatography and commercially unacceptable solvents . The process parameters are optimized to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetyl-17-deacetyl Rocuronium Bromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Chemistry

In analytical chemistry, 3-Acetyl-17-deacetyl Rocuronium Bromide serves as a reference standard to ensure data accuracy and reliability. It is used in the development and testing of new analytical methods.

Biology

In biological research, this compound is employed to study the effects of neuromuscular blocking agents on various physiological systems. Its application extends to investigations into receptor dynamics and muscle physiology.

Medicine

In clinical settings, this compound is utilized in anesthesia for:

- Inducing muscle relaxation during surgical procedures.

- Facilitating endotracheal intubation.

- Evaluating the efficacy of reversal agents like Sugammadex .

Clinical Efficacy and Pharmacokinetics

Recent studies have demonstrated that this compound effectively induces neuromuscular blockade with a consistent safety profile across diverse patient populations, including pediatric and geriatric groups .

Pharmacokinetics

Pharmacokinetic parameters are influenced by factors such as age and renal function. For instance, individuals with hepatic impairment exhibit prolonged effects compared to those with normal liver function .

Reversal Agents

The effectiveness of reversal agents like Sugammadex has been investigated alongside this compound, indicating that Sugammadex can rapidly reverse the neuromuscular blockade induced by it, facilitating quicker recovery post-surgery .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound:

- A study involving 1,137 patients showed effective neuromuscular blockade induction with a favorable safety profile across different demographics.

- Research on excretion patterns indicated that urinary recovery post-administration was approximately 26% within 48 hours, highlighting its metabolic pathways and implications for dosing strategies .

Mécanisme D'action

The mechanism of action of 3-Acetyl-17-deacetyl Rocuronium Bromide involves its interaction with nicotinic cholinergic receptors at the neuromuscular junction . By competitively binding to these receptors, it prevents the binding of acetylcholine, thereby inhibiting depolarization and subsequent muscle contraction . This results in muscle relaxation and paralysis, which is essential during surgical procedures .

Comparaison Avec Des Composés Similaires

Rocuronium Bromide: A non-depolarizing neuromuscular blocking agent used in anesthesia.

Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.

Pancuronium Bromide: A more potent non-depolarizing neuromuscular blocking agent.

Uniqueness: 3-Acetyl-17-deacetyl Rocuronium Bromide is unique due to its specific structural modifications, which result in distinct pharmacological properties . Unlike its parent compound Rocuronium Bromide, it is primarily used as an impurity standard in analytical chemistry .

Activité Biologique

3-Acetyl-17-deacetyl Rocuronium Bromide is a derivative of Rocuronium, which is classified as a non-depolarizing neuromuscular blocker. This compound is primarily utilized in anesthesia to induce muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its use in clinical settings and for further research into its pharmacological properties.

This compound operates by competing for cholinergic receptors at the motor end-plate, effectively blocking the action of acetylcholine, which leads to muscle relaxation. The biochemical pathways involved include:

- Inhibition of neuromuscular transmission : By blocking the nicotinic acetylcholine receptors, it prevents muscle contraction.

- Skeletal muscle relaxation : This is vital for surgical procedures requiring controlled muscle paralysis.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Onset and Duration : The onset time for neuromuscular blockade typically ranges from 1 to 2 minutes following administration, with a duration that can vary based on dosage and patient factors.

- Dosing Considerations : Doses generally range from 0.6 to 1.2 mg/kg, with adjustments made based on the patient's response and the type of anesthesia used.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Clinical Efficacy : A study involving 1,137 patients demonstrated that the compound effectively induced neuromuscular blockade with a consistent safety profile across different populations, including pediatric and geriatric patients .

- Pharmacokinetics : Research highlighted that the pharmacokinetic parameters are influenced by factors such as age and renal function. For instance, patients with hepatic impairment exhibited prolonged effects compared to those with normal liver function .

- Reversal Agents : The effectiveness of reversal agents like Sugammadex has been investigated in conjunction with this compound. A study indicated that Sugammadex could effectively reverse the neuromuscular blockade induced by this compound, demonstrating a rapid recovery profile .

Case Studies

Several case studies have provided insights into the practical applications and outcomes associated with the use of this compound:

- Case Study 1 : In a pediatric setting, a controlled trial assessed the efficacy of varying doses during elective surgeries. The results indicated that lower doses were sufficient for effective neuromuscular blockade without significant adverse effects .

- Case Study 2 : An elderly population study revealed that while the onset time remained consistent, the duration of action was notably longer, necessitating careful monitoring during anesthesia .

Comparative Analysis

A comparative analysis of this compound against other neuromuscular blockers reveals distinct advantages and considerations:

| Compound | Onset Time | Duration | Reversal Agent | Special Considerations |

|---|---|---|---|---|

| 3-Acetyl-17-deacetyl Rocuronium | 1-2 min | Moderate | Sugammadex | Prolonged effects in elderly |

| Rocuronium Bromide | 1-2 min | Short | Neostigmine | More rapid recovery |

| Atracurium | 2-3 min | Moderate | Neostigmine | Variable duration based on metabolism |

Propriétés

Numéro CAS |

1190105-63-5 |

|---|---|

Formule moléculaire |

C32H53BrN2O4 |

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Clé InChI |

BZQOUFUQMYPWEW-FMCCZJBLSA-M |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |

SMILES canonique |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Synonymes |

1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.